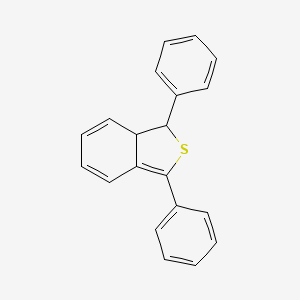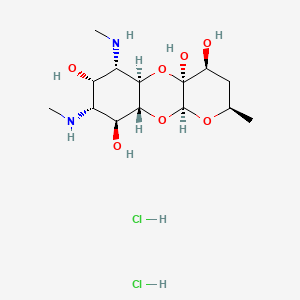![molecular formula C16H17N3O3 B13414994 4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol CAS No. 766473-61-4](/img/structure/B13414994.png)
4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a phenol group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol typically involves the nitration of phenol followed by a series of substitution reactions. One common method is the nitration of phenol using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol . The desired nitrophenol is then reacted with piperazine under controlled conditions to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and substitution reactions, utilizing advanced catalytic processes to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: Catalytic reduction of the nitro group to an amino group is a common reaction.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or sulfonating agents under acidic conditions.
Major Products Formed
Reduction: 4-[4-(2-Aminophenyl)-1-piperazinyl]phenol.
Substitution: Various halogenated or sulfonated derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme interactions.
Industry: Utilized in the production of dyes, pesticides, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes and receptors, altering their activity. The piperazine ring provides structural stability and facilitates binding to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenol: A simpler compound with a nitro group and a phenol group.
2,4-Dinitrophenol: Contains two nitro groups and is known for its use in biochemical studies.
Piperazine Derivatives: Compounds like trimetazidine and ranolazine, which also feature the piperazine ring and are used in pharmaceuticals.
Uniqueness
4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol is unique due to the combination of the nitrophenyl group and the piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
766473-61-4 |
|---|---|
Molekularformel |
C16H17N3O3 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
4-[4-(2-nitrophenyl)piperazin-1-yl]phenol |
InChI |
InChI=1S/C16H17N3O3/c20-14-7-5-13(6-8-14)17-9-11-18(12-10-17)15-3-1-2-4-16(15)19(21)22/h1-8,20H,9-12H2 |
InChI-Schlüssel |
RYTVDJONFGIBPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid](/img/structure/B13414923.png)
![2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester](/img/structure/B13414945.png)
![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)


![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)

![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol](/img/structure/B13414989.png)

![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)

